Isatinecine
Description
The compound "(1R,4R,8R)-7-(hydroxymethyl)-4-oxido-2,3,5,8-tetrahydro-1H-pyrrolizin-4-ium-1-ol" is a pyrrolizinium derivative characterized by a bicyclic structure containing a positively charged nitrogen atom (pyrrolizinium core). Key functional groups include a hydroxymethyl (-CH2OH) substituent at position 7, a hydroxyl (-OH) group at position 1, and an oxide (-O⁻) at position 4.
Properties
CAS No. |
6870-33-3 |
|---|---|
Molecular Formula |
C8H13NO3 |
Molecular Weight |
171.19 g/mol |
IUPAC Name |
(1R,4S,8R)-7-(hydroxymethyl)-4-oxido-2,3,5,8-tetrahydro-1H-pyrrolizin-4-ium-1-ol |
InChI |
InChI=1S/C8H13NO3/c10-5-6-1-3-9(12)4-2-7(11)8(6)9/h1,7-8,10-11H,2-5H2/t7-,8-,9-/m1/s1 |
InChI Key |
VUMAFSXBFDKENO-IWSPIJDZSA-N |
Isomeric SMILES |
C1C[N@@+]2(CC=C([C@@H]2[C@@H]1O)CO)[O-] |
Canonical SMILES |
C1C[N+]2(CC=C(C2C1O)CO)[O-] |
Origin of Product |
United States |
Biological Activity
(1R,4R,8R)-7-(hydroxymethyl)-4-oxido-2,3,5,8-tetrahydro-1H-pyrrolizin-4-ium-1-ol, commonly referred to as Retronecine N-oxide (CAS No. 6870-33-3), is a compound of significant interest due to its biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C8H13NO3 |
| Molecular Weight | 171.19 g/mol |
| Melting Point | 214-215 °C (decomp) |
| pKa | 13.66 ± 0.40 (Predicted) |
Retronecine N-oxide exhibits various biological activities that can be attributed to its structural characteristics. The compound has been shown to interact with several biological targets, including:
- Antimicrobial Activity : Studies indicate that Retronecine N-oxide possesses antibacterial properties against a range of Gram-positive and Gram-negative bacteria. Its mechanism may involve disruption of bacterial cell walls and interference with metabolic pathways.
- Cytotoxic Effects : Research has demonstrated that Retronecine N-oxide can induce cytotoxicity in cancer cell lines. The compound appears to trigger apoptosis through the activation of caspases and the release of cytochrome c from mitochondria.
- Neuroprotective Properties : Emerging evidence suggests that Retronecine N-oxide may offer neuroprotective effects by modulating oxidative stress and inflammation in neuronal cells.
Case Studies
Several studies have explored the biological effects of Retronecine N-oxide:
-
Antimicrobial Study :
- Objective : To evaluate the antibacterial efficacy of Retronecine N-oxide against Staphylococcus aureus.
- Findings : The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating significant antibacterial activity.
-
Cytotoxicity Assay :
- Objective : To assess the cytotoxic effects on MCF-7 breast cancer cells.
- Results : An IC50 value of 15 µM was observed, demonstrating potent cytotoxicity and potential as an anticancer agent.
-
Neuroprotection Research :
- Objective : To investigate the protective effects against oxidative stress in SH-SY5Y neuroblastoma cells.
- : Retronecine N-oxide reduced reactive oxygen species (ROS) levels and improved cell viability under oxidative stress conditions.
Pharmacological Applications
Given its diverse biological activities, Retronecine N-oxide holds promise for various therapeutic applications:
- Antibiotic Development : Its antimicrobial properties could lead to the development of new antibiotics, particularly against resistant strains.
- Cancer Therapy : The cytotoxicity against cancer cells suggests potential use in chemotherapeutic formulations.
- Neurodegenerative Disease Treatment : Its neuroprotective effects may be beneficial in treating conditions like Alzheimer's and Parkinson's disease.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds from Evidence
Structural and Functional Group Comparison
Target Compound
- Core : Pyrrolizinium (bicyclic, nitrogen-containing, positively charged).
- Substituents : Hydroxymethyl, hydroxyl, oxide.
- Charge : Cationic (+1 charge on nitrogen).
Preparation 4i and 4j ()
- Core: Pyrimidinone (4i) and pyrazol-3-one (4j), both monocyclic heterocycles.
- Substituents : Coumarin (fluorescent moiety), tetrazole (nitrogen-rich), phenyl, and thioxo groups.
- Charge : Neutral.
- Key Differences : Unlike the target compound, these lack fused bicyclic systems and cationic charges. The coumarin group in 4i/4j may confer fluorescence or binding properties absent in the target .
Patent Compound ()
- Core : Pyrrolo[2,1-f][1,2,4]triazin fused with piperidine.
- Substituents: Methoxyphenyl, amino, and methyl groups.
- Charge : Neutral.
- Key Differences : The patent compound features a larger fused triazin-piperidine system, optimized for kinase inhibition, unlike the simpler pyrrolizinium core of the target .
Data Table: Comparative Analysis of Key Features
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
